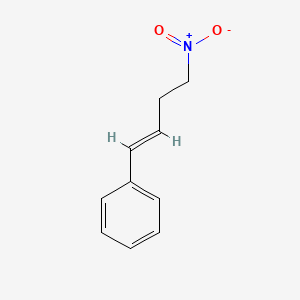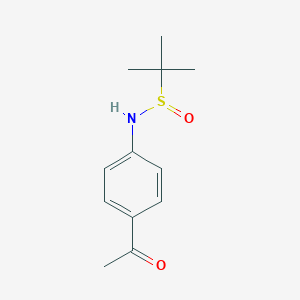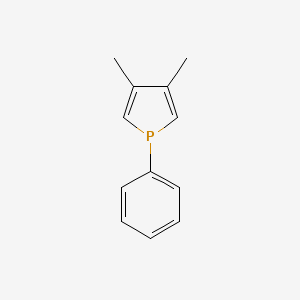
3,4-Dimethyl-1-phenyl-1H-phosphole
概要
説明
3,4-Dimethyl-1-phenyl-1H-phosphole is a heterocyclic compound containing a phosphorus atom within a five-membered ring. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and electronic properties. The presence of both methyl and phenyl substituents on the phosphole ring imparts distinct reactivity patterns, making it a valuable compound for various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-1-phenyl-1H-phosphole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-phenyl-3,4-dimethylphosphole with an organoplatinum(II) complex derived from ®-N,N-dimethyl-1-(1-naphthyl)ethylamine . This reaction leads to the formation of an optically pure P-chiral diphosphine.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar cyclization techniques with appropriate catalysts and reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: 3,4-Dimethyl-1-phenyl-1H-phosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides.
Reduction: Reduction reactions can lead to the formation of phospholanes.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products:
Oxidation: Phosphole oxides.
Reduction: Phospholanes.
Substitution: Various substituted phospholes depending on the reagents used.
科学的研究の応用
3,4-Dimethyl-1-phenyl-1H-phosphole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its role in drug design and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 3,4-Dimethyl-1-phenyl-1H-phosphole involves its interaction with various molecular targets and pathways. The phosphorus atom in the phosphole ring can coordinate with metal centers, facilitating catalytic processes. Additionally, the electronic properties of the compound allow it to participate in various organic transformations, influencing reaction pathways and product formation .
類似化合物との比較
1-Phenylphosphole: Lacks the methyl substituents, leading to different reactivity.
3,4-Dimethylphosphole: Lacks the phenyl group, affecting its coordination chemistry.
1,2,3,4-Tetraphenylphosphole: Contains multiple phenyl groups, altering its electronic properties.
Uniqueness: 3,4-Dimethyl-1-phenyl-1H-phosphole is unique due to the presence of both methyl and phenyl substituents, which impart distinct steric and electronic effects. These effects influence its reactivity and make it a versatile compound for various applications in chemistry and industry .
特性
IUPAC Name |
3,4-dimethyl-1-phenylphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13P/c1-10-8-13(9-11(10)2)12-6-4-3-5-7-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKPJROCIAWGID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CP(C=C1C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


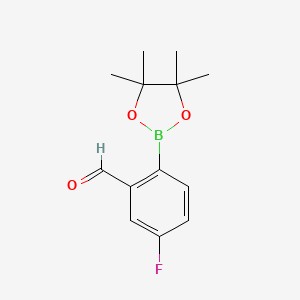


![4'-Borono-[1,1'-biphenyl]-4-carboxylic acid pinacol ester](/img/structure/B8048082.png)
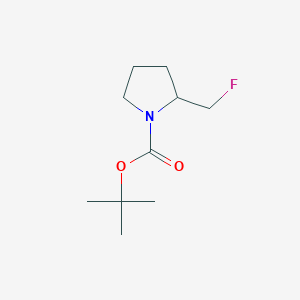
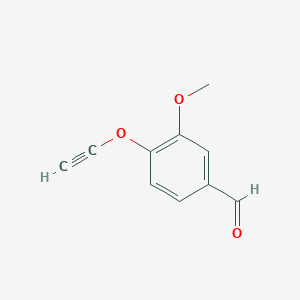
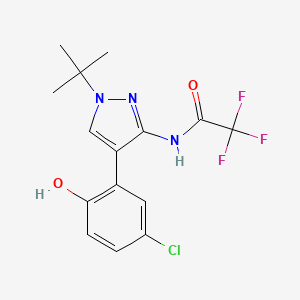
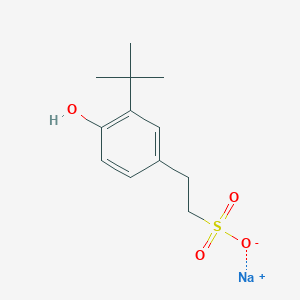
![sodium;(2R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B8048117.png)

![2-cyclopropyl-6-[(4-methoxy-2,5-dimethylphenyl)methyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine](/img/structure/B8048138.png)
